molecular formula C17H15N3O2S2 B2546559 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-14-6

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2546559
CAS No.: 681167-14-6
M. Wt: 357.45
InChI Key: AGROGGSWGHUPMQ-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound belonging to the benzothiazole family. This compound features a benzothiazole ring system substituted with various functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-ylamine with 1,3-benzothiazole-6-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, using solvents like dichloromethane, and requires a base such as triethylamine to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the benzothiazole ring.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Aminobenzothiazole

  • 6-Methylbenzothiazole

  • 2-Hydroxybenzothiazole

  • 2-Methylbenzothiazole

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-17(2)6-11-14(12(21)7-17)24-16(19-11)20-15(22)9-3-4-10-13(5-9)23-8-18-10/h3-5,8H,6-7H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGROGGSWGHUPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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